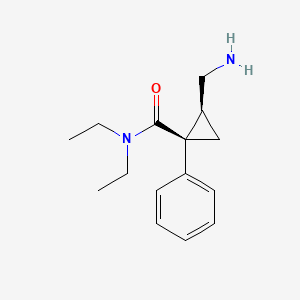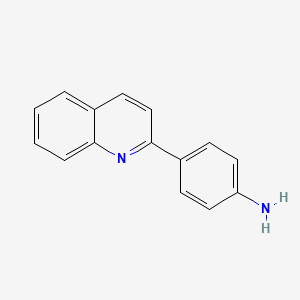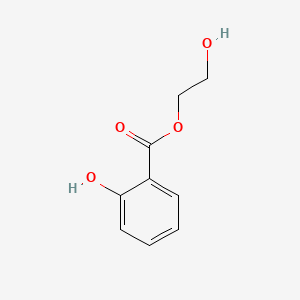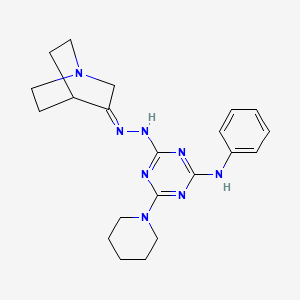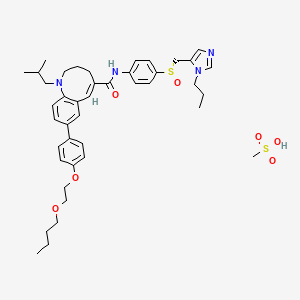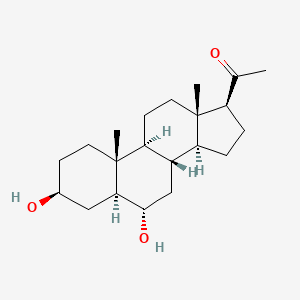![molecular formula C18H16Cl2N4O B1663876 1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea CAS No. 1184301-42-5](/img/structure/B1663876.png)
1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SCH79687 is a histamine antagonist that is selective for the H3 subtype. It is known chemically as N-(3,5-dichlorophenyl)-N’-[(4-(1H-imidazol-4-ylmethyl)phenyl)methyl]urea. This compound has been studied for its potential therapeutic applications, particularly in the treatment of allergic rhinitis and other conditions involving histamine regulation .
Applications De Recherche Scientifique
SCH79687 has several scientific research applications:
Chemistry: In chemistry, SCH79687 is used as a tool compound to study histamine H3 receptor function and regulation.
Biology: In biological research, SCH79687 is used to investigate the role of histamine H3 receptors in various physiological and pathological processes, including allergic reactions and inflammation.
Medicine: In medical research, SCH79687 is being explored for its potential therapeutic applications in conditions such as allergic rhinitis, where histamine regulation plays a key role.
Industry: In the pharmaceutical industry, SCH79687 is used in the development of new drugs targeting histamine H3 receptors
Méthodes De Préparation
The synthesis of SCH79687 involves several key steps:
Starting Materials: The synthesis begins with 3,5-dichloroaniline and 4-(1H-imidazol-4-ylmethyl)benzylamine.
Reaction Conditions: The 3,5-dichloroaniline is reacted with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 4-(1H-imidazol-4-ylmethyl)benzylamine to form SCH79687.
Industrial Production: Industrial production methods for SCH79687 would likely involve optimization of these reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques
Analyse Des Réactions Chimiques
SCH79687 undergoes several types of chemical reactions:
Oxidation: SCH79687 can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the urea linkage, potentially leading to the cleavage of the molecule into smaller fragments.
Substitution: The compound can undergo substitution reactions, particularly at the chloro groups on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions used but can include oxidized, reduced, and substituted derivatives of SCH79687
Mécanisme D'action
SCH79687 exerts its effects by selectively binding to and antagonizing histamine H3 receptors. This antagonism prevents histamine from binding to these receptors, thereby inhibiting the downstream signaling pathways that are normally activated by histamine. The molecular targets of SCH79687 include the histamine H3 receptors, and the pathways involved include those related to histamine signaling and regulation .
Comparaison Avec Des Composés Similaires
SCH79687 can be compared with other histamine H3 receptor antagonists:
Propriétés
Numéro CAS |
1184301-42-5 |
|---|---|
Formule moléculaire |
C18H16Cl2N4O |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C18H16Cl2N4O/c19-14-6-15(20)8-16(7-14)24-18(25)22-9-13-3-1-12(2-4-13)5-17-10-21-11-23-17/h1-4,6-8,10-11H,5,9H2,(H,21,23)(H2,22,24,25) |
Clé InChI |
CXNCQFJNXQAFND-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CN=CN2)CNC(=O)NC3=CC(=CC(=C3)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1CC2=CN=CN2)CNC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Synonymes |
SD-0006; 1-[4-[3-(4-Chlorophenyl)-4-(4-pyrimidinyl)-1H-pyrazol-5-yl]-1-piperidinyl]-2-hydroxy-ethanone; 1-[4-[5-(4-Chlorophenyl)-4-(4-pyrimidinyl)-1H-pyrazol-3-yl]-1-piperidinyl]-2-hydroxy-ethanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)
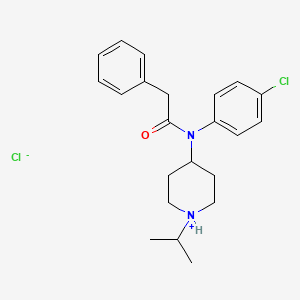
![N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B1663800.png)
